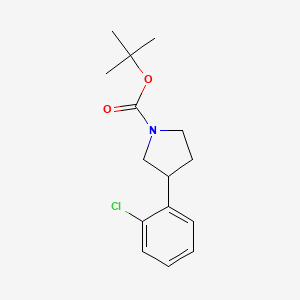![molecular formula C9H8BrN3OS B13675521 3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a heterocyclic compound that features a unique fusion of thieno, triazolo, and oxazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a thieno[2,3-e][1,2,4]triazole derivative with an appropriate oxazepine precursor under controlled conditions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization and Ring-Opening: The oxazepine ring can participate in cyclization or ring-opening reactions to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring systems.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused with a pyrimidine ring and exhibit different biological activities.
Uniqueness
3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is unique due to its specific ring fusion and the presence of a bromine atom, which can be further modified to create a wide range of derivatives with potential biological activities. This structural uniqueness allows for diverse applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C9H8BrN3OS |
|---|---|
Molekulargewicht |
286.15 g/mol |
IUPAC-Name |
5-bromo-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C9H8BrN3OS/c1-5-11-12-8-3-14-2-6-7(10)4-15-9(6)13(5)8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
MEDGPLQYNQHOHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C3=C(COC2)C(=CS3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Boc-3-methylene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13675444.png)
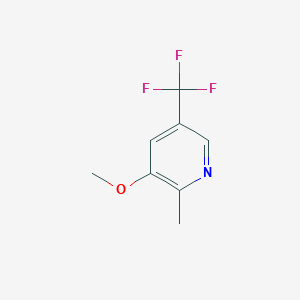
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)
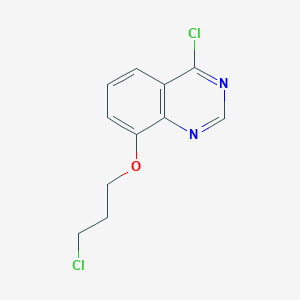
![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)
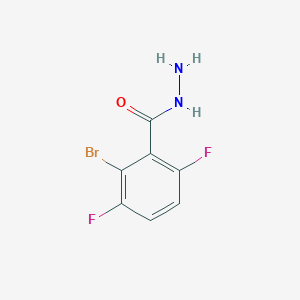
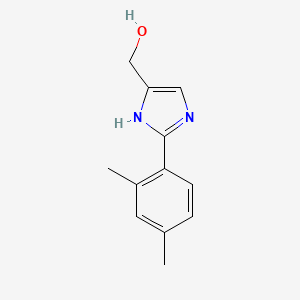
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)
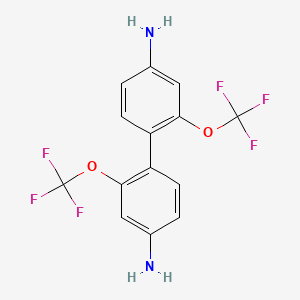
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
